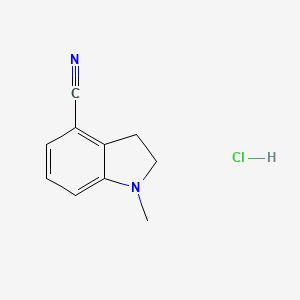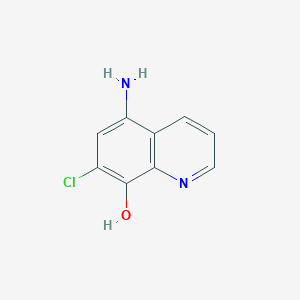
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₄Cl₂N₂ It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of both aziridine and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an amine with an epoxide under basic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the aziridine and alkyne-containing intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The aziridine ring is susceptible to nucleophilic substitution reactions, where the nitrogen atom can be attacked by nucleophiles, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the study of protein-protein interactions and nucleic acid structures.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of new materials, such as polymers with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride involves its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The aziridine ring is particularly reactive due to the ring strain, making it a suitable candidate for cross-linking and modification reactions. The alkyne group can participate in cycloaddition reactions, further expanding its utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring, used in similar nucleophilic substitution reactions.
Propargylamine: Contains an alkyne group and an amine group, used in organic synthesis and as a building block for more complex molecules.
N-(2-Chloroethyl)aziridine: Similar in structure but with a chloroethyl group, used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to the presence of both aziridine and alkyne functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a valuable compound in research and industrial settings.
Propriétés
Formule moléculaire |
C7H14Cl2N2 |
|---|---|
Poids moléculaire |
197.10 g/mol |
Nom IUPAC |
5-(aziridin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2.2ClH/c8-4-2-1-3-5-9-6-7-9;;/h2,4-8H2;2*1H |
Clé InChI |
NNSJMDFQTKCABI-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CC#CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
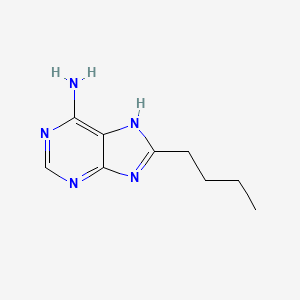
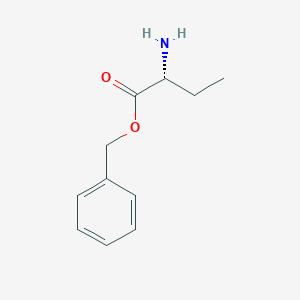

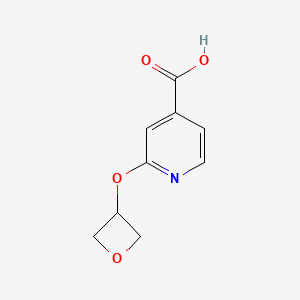
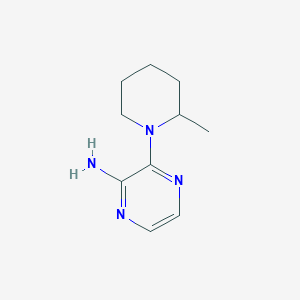
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)

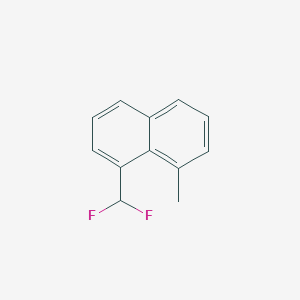
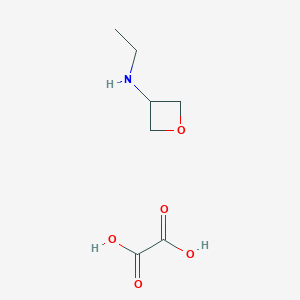
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
